![molecular formula C17H12N2O3S3 B605502 (5Z)-5-[[4-[(2-Methylphenyl)thio]-3-nitrophenyl]methylene]-2-thioxo-4-thiazolidinone CAS No. 1489285-17-7](/img/structure/B605502.png)

(5Z)-5-[[4-[(2-Methylphenyl)thio]-3-nitrophenyl]methylene]-2-thioxo-4-thiazolidinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

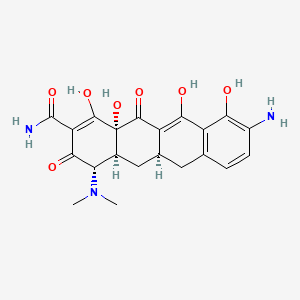

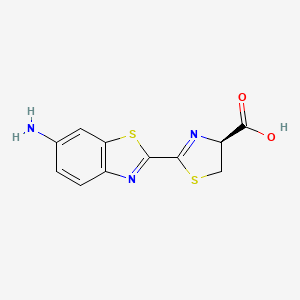

This would typically include the compound’s molecular formula, molecular weight, and structural formula. The compound is a thiazolidinone derivative, which is a class of compounds that contain a five-membered ring structure composed of three carbons, one nitrogen, and one sulfur atom .

Synthesis Analysis

This would involve a detailed step-by-step process of how the compound is synthesized from its constituent reactants. It would also include the conditions under which the synthesis occurs, such as temperature, pressure, and the presence of any catalysts .Molecular Structure Analysis

This would involve the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical arrangement of atoms in the molecule .Chemical Reactions Analysis

This would involve studying the chemical reactions that the compound undergoes. This could include its reactivity with other compounds, its stability under various conditions, and the products it forms during reactions .Physical And Chemical Properties Analysis

This would include properties such as the compound’s melting point, boiling point, solubility in various solvents, and its spectral properties .Scientific Research Applications

Anticancer Activity

- Synthesis and Anticancer Activity Evaluation of Thiazolidinones : A study by Buzun et al. (2021) synthesized thiazolidinone derivatives and evaluated their anticancer activity against various cancer cell lines, including gastric, colon, and breast cancers. They identified compounds with significant antimitotic activity and low toxicity toward normal human blood lymphocytes (Buzun et al., 2021).

Synthesis and Derivatives

- Synthesis of Thiazolidinone Derivatives : Badawy et al. (2015) reported the synthesis of new thiazolidinone derivatives by condensing ω-(4-formylphenoxy)acetophenone derivatives, which are useful in various chemical processes (Badawy et al., 2015).

Antimicrobial Activity

- Thermal Properties and Antimicrobial Activity of Ni(II) Complexes : A study by El-Sonbati et al. (2017) investigated the antimicrobial activities of nickel(II) complexes containing thiazolidinone derivatives. These compounds showed antibacterial activity against Klebsiella pneumoniae and antifungal activity against Penicillium italicum (El-Sonbati et al., 2017).

Enzyme Inhibition

- Microwave-Assisted Synthesis of Thiazolidinone Derivatives as GSK-3 Inhibitors : Kamila and Biehl (2012) synthesized bis(thiazolidinone) derivatives that potentially inhibit GSK-3, an enzyme implicated in various diseases. This showcases the enzyme inhibition potential of thiazolidinone derivatives in therapeutic applications (Kamila & Biehl, 2012).

Antibacterial and Antifungal Agents

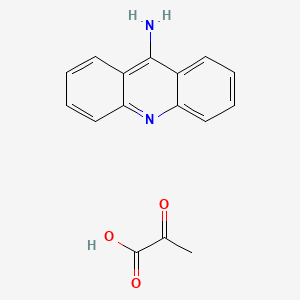

- Synthesis of Quinoxalinyl Thiazolidinone Derivatives as Antibacterial and Antifungal Agents : Kumar et al. (2012) synthesized thiazolidinone derivatives that exhibited significant antibacterial and antifungal activities, highlighting their potential as antimicrobial agents (Kumar et al., 2012).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(5Z)-5-[[4-(2-methylphenyl)sulfanyl-3-nitrophenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O3S3/c1-10-4-2-3-5-13(10)24-14-7-6-11(8-12(14)19(21)22)9-15-16(20)18-17(23)25-15/h2-9H,1H3,(H,18,20,23)/b15-9- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHKDXDWJERWCHI-DHDCSXOGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1SC2=C(C=C(C=C2)C=C3C(=O)NC(=S)S3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1SC2=C(C=C(C=C2)/C=C\3/C(=O)NC(=S)S3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O3S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.